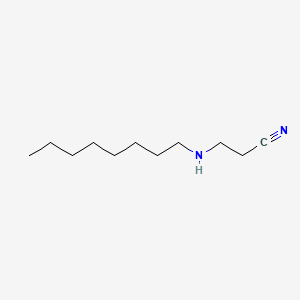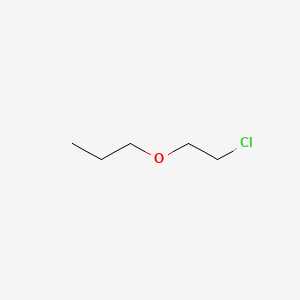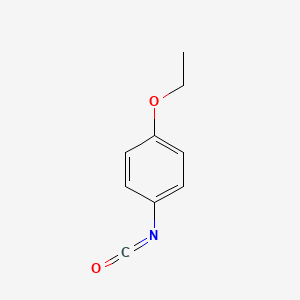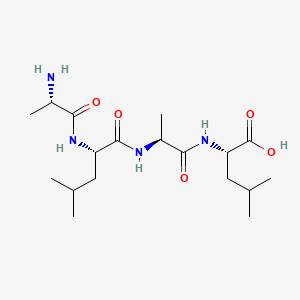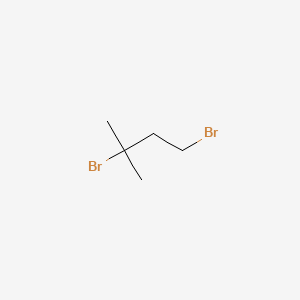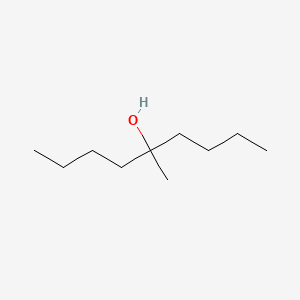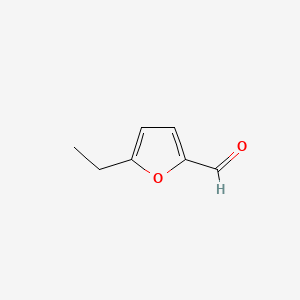
5-Etil-2-furaldehído
Descripción general
Descripción
5-Ethyl-2-furaldehyde, also known as 5-Ethylfurfural and 2-Furancarboxaldehyde, 5-ethyl-, is a chemical compound with the molecular formula C7H8O2 . It has an average mass of 124.137 Da and a monoisotopic mass of 124.052429 Da .
Synthesis Analysis
The synthesis of 5-Ethyl-2-furaldehyde involves several chemical reactions. For instance, a study by Tai and Ho in 1998 reported the influence of glutathione oxidation and pH on the thermal formation of Maillard-type volatile compounds . Another study reported a Au (I)-catalyzed hydroamination or hydration of 1,3-diynes, which can be expanded to 2,5-disubstituted furans .Chemical Reactions Analysis
5-Ethyl-2-furaldehyde undergoes various chemical reactions. For example, a study reported the combination of triazole-gold (TA-Au) and copper catalysts enabled a synthesis of substituted furans in a one-pot three-step reaction cascade .Physical And Chemical Properties Analysis
5-Ethyl-2-furaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 195.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 43.2±3.0 kJ/mol and a flash point of 65.6±0.0 °C . The compound has a molar refractivity of 34.9±0.3 cm3, and it has 2 H bond acceptors and 0 H bond donors .Aplicaciones Científicas De Investigación
- Derivados de Furano: El 5-Etil-2-furaldehído sirve como precursor para la síntesis de derivados de furano. Los investigadores lo utilizan para crear compuestos con diversos grupos funcionales, como alcohol furfurílico, furano y metilfurano .
- Biocombustibles a base de Furano: Los científicos investigan el this compound como un posible precursor de biocombustibles. Su conversión a biocombustibles a base de furano podría contribuir a fuentes de energía sostenibles .
- Acoplamiento de Transferencia de Energía: Los ciclos químicos y los mecanismos de transferencia de energía del compuesto son de interés tanto para los enfoques quimiocatalíticos como biocatalíticos en la conversión de energía .
Química Sintética y Síntesis Orgánica
Investigación de Biocombustibles y Energías Renovables
En resumen, el this compound conecta la química sintética, la ciencia del sabor, la energía renovable, la medicina, los materiales y la investigación ambiental. Sus múltiples aplicaciones lo convierten en un compuesto intrigante para la exploración científica . Si necesita más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar! 😊
Safety and Hazards
5-Ethyl-2-furaldehyde is a combustible liquid . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge .
Mecanismo De Acción
Target of Action
It is known that furan derivatives, such as 5-ethyl-2-furaldehyde, often interact with various enzymes and proteins within the body .
Mode of Action
It has been used in the synthesis of n-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives , suggesting that it may participate in reactions involving nucleophilic attack on its carbonyl group .
Biochemical Pathways
For instance, furfural, a related compound, is transformed into furfuryl alcohol via metal-doped catalysed hydrogenation, serving as a precursor to form ethyl levulinate .
Pharmacokinetics
Its molecular weight of 1241372 suggests that it may be absorbed and distributed throughout the body
Result of Action
It is known that furan derivatives can have various effects on cellular processes, depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-furaldehyde. For instance, the compound’s volatility may cause it to accumulate in low areas, potentially leading to explosive concentrations . Additionally, it is generally non-hazardous to water
Análisis Bioquímico
Biochemical Properties
Furfural, a related compound, has been shown to undergo various reactions, including the formation of di-furyl ketonic aldehyde and trifurylic dialdehyde in the initial stages of polymerisation . It’s plausible that 5-Ethyl-2-furaldehyde may exhibit similar reactivity patterns.
Metabolic Pathways
The metabolic pathways involving 5-Ethyl-2-furaldehyde are not well-characterized. It’s possible that it may be involved in similar pathways as other furanic compounds. For instance, furfural is known to undergo various transformations, including reduction to furfuryl alcohol .
Propiedades
IUPAC Name |
5-ethylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADGZBXFWQHBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177643 | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23074-10-4 | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethyl-2-furaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYH2MYA6S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

